Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate
Description
Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate (CAS: 931383-14-1) is a trifluoromethylated γ-amino ester characterized by a methoxy-substituted aniline group at the 4-position of the pentanoate backbone. Its molecular formula is inferred as C₁₃H₁₆F₃NO₃, with a molar mass of approximately 291.27 g/mol (calculated based on structural analogs) . The compound is primarily utilized in asymmetric synthesis and pharmaceutical research due to its stereochemical versatility and the electron-donating methoxy group, which modulates reactivity and binding interactions .
Properties
Molecular Formula |
C13H16F3NO3 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
methyl 5,5,5-trifluoro-4-(4-methoxyanilino)pentanoate |
InChI |
InChI=1S/C13H16F3NO3/c1-19-10-5-3-9(4-6-10)17-11(13(14,15)16)7-8-12(18)20-2/h3-6,11,17H,7-8H2,1-2H3 |
InChI Key |
STCPLAAGGDBDLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate typically involves the reaction of 5,5,5-trifluoro-4-carbonyl methyl valerate with 4-methoxyaniline in the presence of a solvent such as benzene or toluene . The reaction is carried out under nitrogen protection with thermal refluxing for 48-72 hours. A catalyst is used to facilitate the reaction, and the product is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and advanced purification methods ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for various organic reactions .
Biology: In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical structure may offer advantages in drug design and development .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl and methoxyphenylamino groups play a crucial role in its binding affinity and activity . The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methyl 5,5,5-trifluoro-4-(p-tolylamino)pentanoate (CAS: 145176-42-7)
- Molecular Formula: C₁₃H₁₆F₃NO₂
- Substituent : 4-methylphenyl (electron-donating).
- Physical Properties :
- Boiling Point: 323.1 ± 42.0 °C (predicted)
- pKa: 1.93 ± 0.50 (predicted)
- Applications : Used as a research chemical in catalysis studies .
Methyl 5,5,5-trifluoro-4-(4-nitrobenzylidene)pentanoate (5Fa)
- Molecular Formula : C₁₃H₁₁F₃N₂O₄
- Substituent : 4-nitrobenzylidene (electron-withdrawing).
- Synthesis :
- Applications : Intermediate in asymmetric synthesis of γ-lactones .
Methyl 5,5,5-trifluoro-4-(m-tolylamino)pentanoate (CAS: 1224599-55-6)
Functional Group Modifications
Methyl 5,5,5-trifluoro-4-(2-phenylhydrazono)pentanoate (CAS: 915071-75-9)
- Molecular Formula : C₁₂H₁₃F₃N₂O₂
- Functional Group : Hydrazone (N=N bond).
- Applications: Potential precursor for heterocyclic compounds in medicinal chemistry .
tert-Butyl 2-(benzyloxycarbonylamino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate (CAS: 1422766-09-3)
Enantiomeric Excess (ee) Trends
| Compound | Catalyst | ee (%) | Reference |
|---|---|---|---|
| 5Fa (4-nitrobenzylidene) | QD-3 | 90 | |
| 5Gb (4-bromobenzyl) | QD-3 | 88 | |
| Target Compound (hypothetical) | QD-3 | ~90 |
Physical Properties
| Property | Target Compound (4-OCH₃) | p-Tolyl Analog (4-CH₃) | 4-Nitrobenzylidene (5Fa) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~291.27 | 275.27 | 328.24 |
| Boiling Point (°C) | TBD | 323.1 ± 42.0 | Not reported |
| pKa | TBD | 1.93 ± 0.50 | Not reported |
Biological Activity
Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate is a fluorinated compound with potential biological significance. The presence of trifluoromethyl groups often enhances the pharmacokinetic properties of organic compounds, making them more suitable for medicinal applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₆F₃N₁O₃
- Molecular Weight : 291.11 g/mol
- Appearance : White solid
Synthesis
The compound can be synthesized using a method involving sodium borohydride and zinc chloride in methylene dichloride as a solvent. The reaction typically occurs at room temperature for a duration ranging from 6 to 72 hours, followed by purification through column chromatography .
The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. The methoxyphenyl group is likely involved in hydrogen bonding and hydrophobic interactions with target proteins .
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Compounds with similar functionalities have been noted to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Antitumor Activity : Certain fluorinated compounds have demonstrated cytotoxic effects on cancer cell lines, indicating possible applications in oncology.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in stimulated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
